molecular formula C9H6ClNO B3021596 6-Chloroquinolin-4-ol CAS No. 23432-43-1

6-Chloroquinolin-4-ol

Cat. No. B3021596
CAS RN: 23432-43-1
M. Wt: 179.6 g/mol
InChI Key: XXGUQCVVGPZTPF-UHFFFAOYSA-N
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Description

6-Chloroquinolin-4-ol, also known as 6-Chloro-4-quinolinol, is a chemical compound with the molecular formula C9H6ClNO . It has an average mass of 179.603 Da and a monoisotopic mass of 179.013794 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloroquinolin-4-ol, has been a subject of numerous research studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The compound has 12 heavy atoms, 10 of which are aromatic . The compound has no rotatable bonds .


Physical And Chemical Properties Analysis

6-Chloroquinolin-4-ol has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.63 . It is soluble in water with a solubility of 0.835 mg/ml or 0.00465 mol/l .

Scientific Research Applications

C9H6ClNO\text{C}_9\text{H}_6\text{ClNO}C9​H6​ClNO

and an average mass of approximately 179.6 Da . Here are six distinct areas where it finds relevance:

These applications highlight the versatility of 6-Chloroquinolin-4-ol in various scientific contexts. Researchers continue to explore its potential in drug discovery, materials science, and biological studies. If you need further details or additional applications, feel free to ask! .

Safety and Hazards

6-Chloroquinolin-4-ol is classified as harmful if swallowed and harmful in contact with skin . It may cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUQCVVGPZTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944520
Record name 6-Chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinolin-4-ol

CAS RN

21921-70-0, 23432-43-1
Record name 21921-70-0
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Record name 23432-43-1
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Record name 6-Chloroquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID90944520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-4-quinolinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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